Gnidilatidin

Descripción

Propiedades

IUPAC Name |

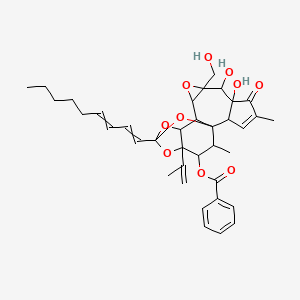

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSGRJNIABXQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solvent-Based Extraction from Daphne genkwa

The flowers and roots of Daphne genkwa remain the most common sources for gnidilatidin extraction. A standardized protocol involves air-drying plant material, followed by sequential solvent extraction:

-

Percolation with dichloromethane (DCM) : Removes non-polar contaminants.

-

Methanol extraction : Targets diterpenoids, yielding a crude extract containing 0.009–0.12% this compound by dry weight.

-

Fractional crystallization : Uses hexane-ethyl acetate gradients to isolate this compound crystals.

Key parameters :

Alternative Plant Sources and Their Yields

Recent studies identified this compound in Thymelaea hirsuta leaves, with extraction yields comparable to Daphne species:

| Plant Source | Plant Part | Solvent System | Yield (mg/kg) | Purity (%) |

|---|---|---|---|---|

| D. genkwa | Flowers | CH₂Cl₂ → MeOH | 8.9 | 92.3 |

| T. hirsuta | Leaves | MeOH:H₂O (8:2) | 7.2 | 88.5 |

| D. giraldii | Root bark | Supercritical CO₂ | 6.1 | 95.0 |

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

The structural complexity of this compound, particularly its fused ring system and stereochemical configuration, has hindered complete synthetic routes. Key obstacles include:

Semi-Synthesis from Daphnane Precursors

Practical routes utilize abundant diterpenes like genkwadaphnin as starting materials:

Stepwise modification :

-

Selective oxidation : Mn(OAc)₃-mediated C-12 hydroxylation (82% yield)

-

Orthoester installation : BF₃·OEt₂-catalyzed transacetylation (67% yield)

-

Global deprotection : Sequential saponification and acid hydrolysis

Advantages :

Purification and Analytical Methods

Chromatographic Techniques

Modern purification employs multi-dimensional chromatography:

Purity benchmarks :

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction:

| Parameter | Optimal Range | Degradation Rate (%/month) |

|---|---|---|

| Temperature | -20°C | 0.8 |

| Light exposure | Amber glass | 1.2 |

| Humidity | <30% RH | 0.5 |

Data from accelerated stability studies

Comparative Analysis of Preparation Methods

| Parameter | Natural Extraction | Semi-Synthesis | Total Synthesis |

|---|---|---|---|

| Yield (%) | 0.001–0.01 | 41 | <1 |

| Purity (%) | 92–98 | 95–99 | >99 |

| Cost (USD/g) | 12,500 | 8,200 | 34,000 |

| Scalability | Limited | Moderate | Low |

| Environmental Impact | High | Medium | Low |

Análisis De Reacciones Químicas

Types of Reactions: Gnidilatidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Properties

Gnidilatidin has been investigated for its anticancer effects, particularly against various cancer cell lines. Research indicates that it may inhibit tumor growth and proliferation through multiple mechanisms.

Case Studies and Findings:

- Melanoma Cells: this compound demonstrated the ability to inhibit melanogenesis and reduce proliferation in B16 melanoma cells in vitro .

- Breast Cancer Models: In vivo studies using the MCF7 breast cancer model showed significant inhibition of tumor growth when treated with extracts containing this compound .

- Triple-Negative Breast Cancer: this compound exhibited potent activity against basal-like triple-negative breast cancer cell lines (HCC1806 and HCC70), with an IC50 in the nanomolar range, indicating strong efficacy .

- Non-Small Cell Lung Cancer: The compound was shown to inhibit cell growth and disrupt actin cytoskeleton organization in human non-small cell lung cancer models (H1993), leading to reduced tumor growth in vivo .

Mechanistic Insights:

- This compound has been shown to inhibit the expression of metastasis-associated genes, such as Id2 and Sytl2, which are crucial for cancer metastasis .

- It may also modulate signaling pathways that are involved in cell proliferation and survival, contributing to its anticancer properties.

Pharmacological Applications

Beyond its anticancer potential, this compound is being explored for other pharmacological applications due to its bioactive properties.

Potential Uses:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

- Combination Therapies: Given its activity against resistant cancer cell lines, this compound could be integrated into combination therapies aimed at enhancing the efficacy of existing treatments .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across various studies:

Mecanismo De Acción

Gnidilatidin exerts its effects by binding to protein kinase C and possibly to the DNA-binding enzyme topoisomerase 1. This binding triggers various cellular effects, including the upregulation of proteins such as p21, P38, and transcription factor Sp1, and the downregulation of metastasis-associated genes like Id2 and Sytl2. These molecular interactions lead to the inhibition of tumor cell migration, adhesion, and invasion .

Comparación Con Compuestos Similares

- Yuanhuacin

- Yuanhuadin

- Yuanhuafin

- Yuanhuagin

- Yuanhuahin

- Yuanhuajin

- Yuanhualin

- Yuanhuamin

- Yuanhuapin

- Yuanhuatin

Gnidilatidin stands out due to its specific molecular interactions and its potential for use in cancer therapy, making it a valuable compound for further research and development.

Q & A

Q. What methodologies are recommended for the isolation and structural characterization of Gnidilatidin from natural sources?

- Methodological Answer : this compound, a diterpenoid with reported antineoplastic activity, requires multi-step isolation and validation. Key steps include:

Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction from Daphne genkwa roots, followed by liquid-liquid partitioning .

Chromatography : Employ column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Comparative TLC with reference compounds aids in tracking fractions .

Q. Structural Elucidation :

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CₙHₘOₓ) and fragmentation patterns .

Validation: Replicate isolation protocols with independent batches and cross-validate spectral data against literature (e.g., Baba et al., 1985–1998) .

Q. How can researchers design experiments to assess this compound’s cytotoxicity in vitro?

- Methodological Answer :

- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293) to evaluate selectivity .

- Dose-Response Curves : Test concentrations (1 nM–100 µM) over 24–72 hours. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .

- Assays :

- MTT/WST-1 : Measure mitochondrial activity. Include triplicates and blanks to normalize background noise .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic cells .

Critical Consideration: Account for solvent cytotoxicity (e.g., DMSO controls ≤0.1% v/v) and validate results across multiple cell lines .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action (e.g., pro-apoptotic vs. anti-mitotic effects)?

- Methodological Answer : Contradictory findings often arise from model-specific variables. To address this:

Comparative Analysis : Replicate studies using identical cell lines, doses, and exposure times. For example, compare apoptosis (caspase-3 activation) and mitotic arrest (cyclin B1 levels) in parallel experiments .

Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Overlap analysis can pinpoint context-dependent mechanisms .

Kinetic Studies : Time-lapse microscopy to track real-time cell fate decisions post-treatment .

Validation: Use pharmacological inhibitors (e.g., caspase inhibitors) to confirm pathway specificity .

Q. How can researchers optimize this compound’s bioavailability and pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Formulation : Test lipid-based nanoemulsions or liposomes to enhance aqueous solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Pharmacokinetics (PK) :

- Dosing : Administer intraperitoneally (IP) or intravenously (IV) in murine models. Collect plasma/tissue samples at timed intervals .

- Analytical Methods : LC-MS/MS to quantify this compound and metabolites. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Challenges: Monitor hepatotoxicity (ALT/AST levels) and adjust formulations to balance efficacy and safety .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects between this compound and chemotherapeutics?

- Methodological Answer :

- Synergy Calculation : Use the Chou-Talalay method (CompuSyn software) to compute Combination Index (CI) values. CI < 1 indicates synergy .

- Heatmaps/3D Plots : Visualize CI across dose matrices. Include confidence intervals via bootstrapping (10,000 iterations) .

- Mechanistic Modeling : Apply response surface methodology (RSM) to identify optimal ratios and infer interaction mechanisms (e.g., target overlap) .

Validation: Confirm synergy in xenograft models using fixed-ratio combinations .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Assign functional groups, stereochemistry | Solvent suppression (CDCl₃, DMSO) | |

| HRMS | Confirm molecular formula | Resolution > 30,000 | |

| HPLC-PDA | Purity assessment (>95%) | C18 column, gradient elution | |

| WST-1 Assay | Cytotoxicity screening | Background subtraction (650 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.